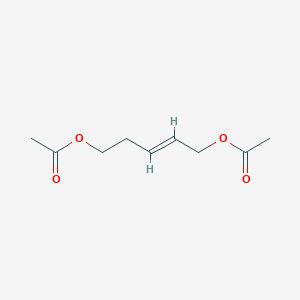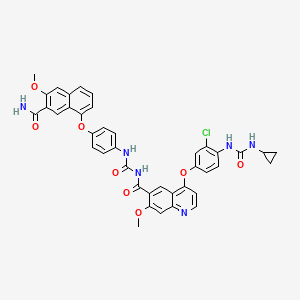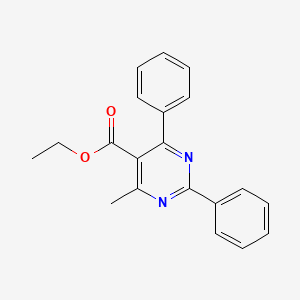
Pent-2-ene-1,5-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pent-2-ene-1,5-diyl diacetate, also known as (E)-Pent-2-ene-1,5-diyl diacetate, is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound is characterized by its two acetate groups attached to a pentene backbone, making it a diester. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pent-2-ene-1,5-diyl diacetate can be synthesized through the esterification of pent-2-ene-1,5-diol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The raw materials, pent-2-ene-1,5-diol and acetic anhydride, are fed into the reactor, and the product is continuously collected and purified .
Análisis De Reacciones Químicas
Types of Reactions
Pent-2-ene-1,5-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Pent-2-ene-1,5-dicarboxylic acid.
Reduction: Pent-2-ene-1,5-diol.
Substitution: Various substituted pent-2-ene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pent-2-ene-1,5-diyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of pent-2-ene-1,5-diyl diacetate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release acetic acid and pent-2-ene-1,5-diol, which can further participate in biochemical reactions. The acetate groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
But-2-ene-1,4-diyl diacetate: Similar structure but with a shorter carbon chain.
Hex-2-ene-1,6-diyl diacetate: Similar structure but with a longer carbon chain.
Pent-2-ene-1,5-diol: The diol precursor of pent-2-ene-1,5-diyl diacetate.
Uniqueness
This compound is unique due to its specific carbon chain length and the presence of two acetate groups, which provide distinct reactivity and properties compared to its analogs. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C9H14O4 |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
[(E)-5-acetyloxypent-3-enyl] acetate |
InChI |
InChI=1S/C9H14O4/c1-8(10)12-6-4-3-5-7-13-9(2)11/h3-4H,5-7H2,1-2H3/b4-3+ |
Clave InChI |
OLSFTXUJEVKHAU-ONEGZZNKSA-N |
SMILES isomérico |
CC(=O)OCC/C=C/COC(=O)C |
SMILES canónico |
CC(=O)OCCC=CCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-5-methoxy-4H-benzo[d]imidazole](/img/structure/B12940597.png)

![5,6-Dihydro-4H-cyclopenta[b]furan-6-amine](/img/structure/B12940615.png)

![3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B12940621.png)
![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940622.png)
![12-hydroxy-1,10-bis(2-methylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940636.png)

![1-[2-(Decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12940647.png)


![Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate](/img/structure/B12940686.png)


